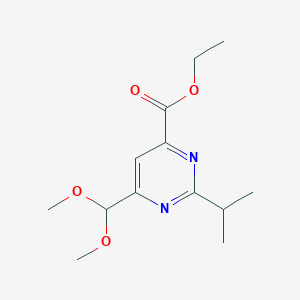
Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a pyrimidine derivative under acidic conditions, followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxypyrimidine-4-carboxylate
- 2-Isopropylpyrimidine-4-carboxylate
- Dimethoxymethylpyrimidine derivatives
Uniqueness
Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate is unique due to its specific structural features, such as the dimethoxymethyl group and the isopropyl substitution on the pyrimidine ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 6-(dimethoxymethyl)-2-propan-2-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-6-19-12(16)9-7-10(13(17-4)18-5)15-11(14-9)8(2)3/h7-8,13H,6H2,1-5H3 |
InChI Key |
NJAHJHPJLVNKBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















